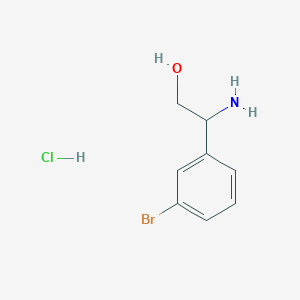
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 194804-96-1 . It has a molecular weight of 287.01 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is used as a reagent in organic synthesis for the preparation of diverse compounds ranging from dyes to polymers . It also plays a crucial role in the synthesis of biologically active compounds like peptides, amino acids, and nucleosides .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . The InChI code for this compound is 1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Thermodynamic and Quantum Chemical Studies
- Triazole Schiff bases incorporating halogenated benzoic acid derivatives, like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, have been evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies integrate thermodynamic, electrochemical, and quantum chemical evaluations to understand the efficiency and mechanism of corrosion inhibition. The presence of halogen and trifluoromethyl groups contributes to the high inhibition efficiency due to their electron-withdrawing nature, enhancing adsorption onto the metal surface (Turuvekere K. Chaitra et al., 2015).
Organic Synthesis and Reactivity
- Research on the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3 has shown that derivatives like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid can undergo smooth trifluoromethylation. This process highlights the compound's potential as a versatile intermediate in organic synthesis, enabling the introduction of the trifluoromethyl group into aromatic compounds, which is valuable in pharmaceuticals and agrochemicals (A. Lishchynskyi et al., 2013).
Development of Fluorescence Probes
- The development of novel fluorescence probes for detecting reactive oxygen species highlights the utility of halogenated benzoic acids in designing sensitive and selective sensors. These probes, incorporating structural motifs derived from halogenated benzoic acids, offer tools for studying reactive oxygen species in biological systems, showcasing the application of such compounds in bioanalytical chemistry (Ken-ichi Setsukinai et al., 2003).
Photoluminescence and Material Science
- Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers research demonstrates the use of halogenated benzoic acid derivatives in the synthesis of polymers with tailored light emission properties. These polymers find applications in optoelectronic devices due to their excellent thermal stability and processability, alongside their tunable photoluminescence characteristics (Andrew R. Neilson et al., 2007).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNXVHMVADJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |
CAS RN |
194804-96-1 |
Source


|
| Record name | 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)




![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)